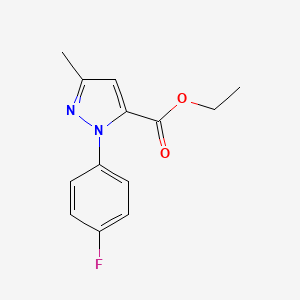

ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

CAS No.: 288251-64-9

Cat. No.: VC3812472

Molecular Formula: C13H13FN2O2

Molecular Weight: 248.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 288251-64-9 |

|---|---|

| Molecular Formula | C13H13FN2O2 |

| Molecular Weight | 248.25 g/mol |

| IUPAC Name | ethyl 2-(4-fluorophenyl)-5-methylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H13FN2O2/c1-3-18-13(17)12-8-9(2)15-16(12)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 |

| Standard InChI Key | GOZFWWAPHFHDFV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)F)C |

| Canonical SMILES | CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)F)C |

Introduction

Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate is a synthetic organic compound with the CAS number 288251-64-9. It belongs to the pyrazole class of heterocyclic compounds, which have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties . This compound is specifically characterized by its molecular formula C13H13FN2O2 and a molecular weight of 248.25 g/mol .

Anticancer Activities

Pyrazoles have been investigated for their anticancer properties, with some derivatives showing cytotoxic effects against various cancer cell lines . Although ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate has not been specifically studied for anticancer activity, its structural similarity to other active pyrazoles suggests potential for further investigation.

Antioxidant Activities

Pyrazole derivatives have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases . The antioxidant activity of ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate remains unexplored but could be an area of future research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume